6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole

BRAF kinase inhibition Melanoma Anticancer

This 4-fluorophenyl-substituted imidazo[2,1-b]thiazole scaffold is a proven, high-value building block for developing potent BRAF V600E and PI4KB inhibitors with up to 2.9x greater potency than Sorafenib. Its 86% high-yield synthesis ensures cost-effective, scalable library generation, minimizing supply chain risk versus lower-yielding analogs. Order now to accelerate your oncology or antiviral drug discovery programs.

Molecular Formula C11H7FN2S
Molecular Weight 218.25 g/mol
CAS No. 7025-29-8
Cat. No. B1331762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
CAS7025-29-8
Molecular FormulaC11H7FN2S
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=CSC3=N2)F
InChIInChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
InChIKeyMLJMNXPHZZTCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (CAS 7025-29-8): A Core Heterocyclic Scaffold for Kinase and Antiproliferative Programs


6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole (CAS 7025-29-8; MF: C₁₁H₇FN₂S; MW: 218.25) is a fused heterocyclic building block containing an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at the 6-position . The compound is commercially available in research-grade purity (typically 95-98%) as a yellow powder and is commonly employed as a synthetic intermediate for the generation of derivatives with kinase inhibitory and anticancer activities [1]. Its molecular structure presents a privileged scaffold that can be further functionalized at multiple positions to modulate biological activity [1][2].

Why Generic Substitution of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole Fails: Positional and Electronic Determinants of Biological Selectivity


Simple substitution of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole with other halogenated or heteroaryl analogs is not scientifically equivalent due to the specific electronic and steric contributions of the 4-fluorophenyl group, which critically influences target binding and cellular potency. The fluorine atom acts as a weak hydrogen bond acceptor, enhancing interactions with kinase active sites while modulating lipophilicity [1]. Studies have shown that replacing the 4-fluorophenyl with a 3-fluorophenyl alters the compound's selectivity profile [2], and the introduction of a nitro group at the same position provides additional H-bond acceptors that significantly impact binding [3]. The parent scaffold's synthetic accessibility, with a reported 86% yield in a one-step condensation , further distinguishes it from more complex or lower-yielding analogs, directly affecting procurement economics for large-scale derivative campaigns.

Quantitative Differentiation of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole: A Comparative Evidence Guide for Scientific Selection


Direct Comparison of Antiproliferative Activity: 4-Fluorophenyl vs. 3-Fluorophenyl in BRAF Inhibitor Scaffolds

The electronic and positional influence of the fluorine substituent on the phenyl ring at the 6-position directly dictates antiproliferative potency. A series of 6-(3-fluorophenyl)imidazo[2,1-b]thiazole derivatives demonstrated IC₅₀ values against A375 melanoma cells, with the most potent compound (15h) achieving an IC₅₀ of 9.3 nM against V600E BRAF [1]. In contrast, a distinct series of compounds retaining the 6-(4-fluorophenyl) group and optimized with a pyrimidin-4-yl substituent at position 5 (e.g., compound IIIe) showed an IC₅₀ of 1.9 µM against the same A375 cell line, which was 2.9-fold more potent than the reference drug Sorafenib (IC₅₀ = 5.6 µM) in the same assay [2]. This cross-study comparison illustrates that the 4-fluorophenyl group provides a unique balance of electronic properties and steric fit that can be leveraged in different contexts, either as a starting point for nanomolar inhibitors or as a key element in sub-micromolar agents that outperform established drugs.

BRAF kinase inhibition Melanoma Anticancer

Enhanced Antiviral Potency and Selectivity: 4-Fluorophenyl Derivatives as PI4KB Inhibitors vs. Generic Kinase Inhibitors

The 4-fluorophenyl substituent is a critical component for achieving high selectivity and cellular potency in PI4KB inhibitors. In a focused optimization study of imidazo[2,1-b]thiazole-based PI4KB inhibitors, compounds retaining the 6-(4-fluorophenyl) moiety achieved exceptional cellular antiviral potency with EC₅₀ values as low as 0.007 µM (7 nM) against human rhinovirus (HRV) replication, a 3.9-fold improvement over a closely related analog (compound 29, EC₅₀ = 0.027 µM) [1]. Critically, the lead compound 30 also demonstrated minimal off-target kinase activity in selectivity profiling [1]. This is a stark contrast to other imidazo[2,1-b]thiazole derivatives, which often exhibit broad-spectrum kinase inhibition and associated toxicity liabilities. The study emphasizes that reducing proton donor count on the 4-fluorophenyl scaffold was a key factor in enhancing cellular potency, a design principle that may not translate to other heteroaryl-substituted cores.

Antiviral PI4KB inhibition Kinase selectivity

Divergent Anticancer Mechanisms: 4-Fluorophenyl Scaffold Enables Microtubule Destabilization vs. Kinase Inhibition

While many imidazo[2,1-b]thiazole derivatives act as kinase inhibitors, the 6-(4-fluorophenyl) substitution can be leveraged to create potent microtubule-destabilizing agents with a distinct mechanism of action. A chalcone conjugate featuring the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole core (compound 11x) exhibited remarkable antiproliferative activity across five human cancer cell lines, with IC₅₀ values ranging from 0.64 to 1.44 µM [1]. This potency is notably superior to many kinase-focused derivatives in the same series. For context, the most potent BRAF inhibitor in the 3-fluorophenyl series achieved an IC₅₀ of 9.3 nM against the isolated enzyme but did not demonstrate equivalent cellular potency across a broad panel [2]. Compound 11x was shown to inhibit microtubule assembly, induce G2/M cell cycle arrest, and trigger apoptosis [1], a mechanism distinct from kinase inhibition. This demonstrates that the 4-fluorophenyl scaffold is a versatile core that can be redirected toward alternative anticancer mechanisms, providing a strategic advantage over scaffolds that are restricted to a single pathway.

Microtubule destabilization Apoptosis Anticancer

Procurement Advantage: High-Yield, One-Step Synthesis for the 4-Fluorophenyl Core vs. Multi-Step Analogs

The economic and logistical viability of a scaffold for large-scale research programs is a critical procurement factor. The synthesis of the parent compound, 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole, is achieved via a single-step condensation of 2-aminothiazole and 2-bromo-4'-fluoroacetophenone in ethanol under reflux, yielding the desired product in a high 86% yield after basic workup . This contrasts sharply with many other substituted imidazo[2,1-b]thiazoles, such as the 2,3-dihydro-5-(4-pyridinyl) derivative (SKF-86002), which often require multi-step sequences involving oxidation, reduction, or protection/deprotection steps, significantly increasing cost and reducing overall yield [1]. Furthermore, the preparation of complex conjugates or analogs with alternative aryl groups at the 6-position (e.g., m-nitrophenyl) may involve more expensive starting materials or lower-yielding routes [2]. The straightforward, high-yielding synthesis of the 6-(4-fluorophenyl) core directly translates to lower cost per gram, reliable supply from multiple vendors, and easier scalability for large-scale medicinal chemistry campaigns.

Synthetic accessibility Cost efficiency Scalability

Optimal Research and Industrial Applications for 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole Based on Verified Differentiation


Medicinal Chemistry Campaigns Targeting BRAF V600E-Driven Cancers

This scaffold is an optimal starting point for developing new BRAF V600E inhibitors for melanoma and colon cancer. The 4-fluorophenyl group provides a distinct electronic environment that, when paired with appropriate substituents at the 5-position (such as a pyrimidine ring), yields compounds with up to 2.9-fold greater potency than the reference drug Sorafenib [1]. This is a verifiable improvement over 3-fluorophenyl analogs, which may exhibit high enzyme inhibition but do not show the same level of improvement over standard-of-care in cellular assays [2].

Antiviral Drug Discovery for Enterovirus and Rhinovirus Infections

The 6-(4-fluorophenyl)imidazo[2,1-b]thiazole core is a proven platform for developing potent and highly selective PI4KB inhibitors. Studies have shown that optimization on this scaffold can lead to compounds with single-digit nanomolar cellular potency (EC₅₀ = 0.007 µM) against human rhinovirus [3]. This is a direct, quantitative advantage over other heterocyclic cores that may lack the same degree of selectivity, making it a high-value asset for antiviral programs targeting host factors to overcome viral resistance [3].

Discovery of Microtubule-Targeting Agents with Alternative Anticancer Mechanisms

For programs seeking to diversify away from kinase inhibition, the 4-fluorophenyl scaffold can be elaborated into potent microtubule-destabilizing agents. Conjugation with a chalcone moiety at the 5-position yields compounds like 11x, which exhibit broad-spectrum cytotoxicity (IC₅₀ range: 0.64–1.44 µM across five cancer cell lines) and a proven mechanism of action involving microtubule disruption and apoptosis induction [4]. This offers a validated pathway to address cancers that are resistant to kinase inhibitors, a strategic advantage over scaffolds that are exclusively optimized for kinase targets [4].

Large-Scale Synthesis and Derivative Libraries for SAR Exploration

The well-characterized, high-yielding (86%) one-step synthesis from inexpensive starting materials makes this compound an ideal building block for generating large and diverse compound libraries . Its reliable synthetic accessibility and commercial availability at high purities (95-98%) ensure that SAR campaigns can be conducted efficiently and cost-effectively, with minimal supply chain risk compared to more synthetically challenging or lower-yielding analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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